molecular formula C19H16N6O3 B2920666 3-(3,5-Dimethylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 888424-90-6

3-(3,5-Dimethylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2920666
CAS RN: 888424-90-6
M. Wt: 376.376
InChI Key: LBFKQBVNWBKGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(3,5-Dimethylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one” belongs to a class of compounds known as triazolopyrimidines. These are heterocyclic compounds containing a triazole ring fused with a pyrimidine ring .


Molecular Structure Analysis

Triazolopyrimidines have a fused ring structure with nitrogen atoms at positions 1, 2, and 3 of the triazole ring and positions 4 and 5 of the pyrimidine ring . The specific molecular structure of this compound would require more detailed information.

Scientific Research Applications

Synthetic Utility and Preparation Techniques

The exploration of triazolopyrimidinones and related heterocyclic compounds has provided insights into the synthetic utility of heteroaromatic azido compounds. Studies have demonstrated methods for preparing triazolo[1,5-a]thieno[3,2-d]pyrimidines, a class of compounds related to the triazolopyrimidinone structure, through reactions involving active methylene nitriles and azido-substituted thiophenes. This synthetic approach underscores the versatility of triazolopyrimidinones in generating novel heterocyclic compounds with potential applications in various fields of chemistry and biology (Westerlund, 1980).

Antimicrobial Activities

Research into triazolopyrimidine derivatives has identified several compounds with significant antibacterial properties. For instance, the study on the synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines showcased their efficacy against a spectrum of Gram-positive and Gram-negative bacteria. Certain derivatives demonstrated potency comparable or superior to established antibiotics like chloramphenicol and streptomycin, suggesting their potential as novel antibacterial agents (Kumar et al., 2009).

Synthesis and Crystal Structure Analysis

The synthesis and structural analysis of triazolopyrimidine derivatives, such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, have contributed to a deeper understanding of their molecular configurations. Crystallographic studies reveal how molecules form dimers and how π-stacking interactions between aromatic systems influence their assembly, highlighting the importance of structural considerations in the development of triazolopyrimidine-based compounds (Repich et al., 2017).

Derivatives with Antiviral and Antitumor Activities

Further explorations into the chemical space of triazolopyrimidines have led to the discovery of derivatives with promising antiviral and antitumor properties. For example, the regioselective N- and O-alkylation of 3-alkyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones and related compounds has opened avenues for the development of new therapeutic agents with targeted biological activities (Islam et al., 2008).

properties

IUPAC Name

3-(3,5-dimethylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3/c1-12-6-13(2)8-16(7-12)24-18-17(21-22-24)19(26)23(11-20-18)10-14-4-3-5-15(9-14)25(27)28/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFKQBVNWBKGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

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